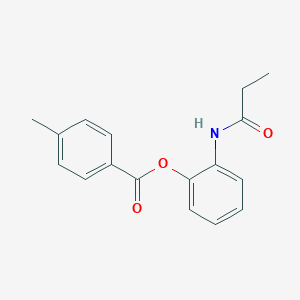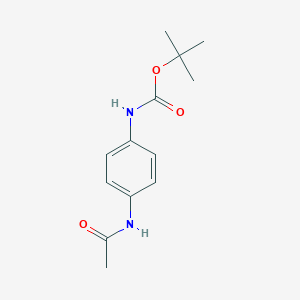
2-(propionylamino)phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(propionylamino)phenyl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoylamino group attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propionylamino)phenyl 4-methylbenzoate can be achieved through a multi-step process:
Acylation Reaction: The initial step involves the acylation of aniline with propanoyl chloride to form 2-(Propanoylamino)aniline. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid by-product.
Esterification Reaction: The second step involves the esterification of 2-(Propanoylamino)aniline with 4-methylbenzoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(propionylamino)phenyl 4-methylbenzoate can undergo oxidation reactions, particularly at the methyl group of the benzoate moiety, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the carbonyl group of the ester, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 2-(Propanoylamino)phenyl 4-carboxybenzoate.
Reduction: 2-(Propanoylamino)phenyl 4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(propionylamino)phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and acylation reactions.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(propionylamino)phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The propanoylamino group may interact with proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propanoylamino)phenyl benzoate: Lacks the methyl group on the benzoate moiety.
2-(Propanoylamino)phenyl 4-chlorobenzoate: Contains a chlorine substituent instead of a methyl group.
2-(Propanoylamino)phenyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group.
Uniqueness
2-(propionylamino)phenyl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32g/mol |
Nom IUPAC |
[2-(propanoylamino)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)18-14-6-4-5-7-15(14)21-17(20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19) |
Clé InChI |
JSTSFAMGALJFCB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B495834.png)


![2-[(3-butoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495837.png)

![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495842.png)


![2-{[2-(2-chlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B495846.png)

![2-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495850.png)
![4-butoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B495851.png)
![N-[3-(benzyloxy)phenyl]propanamide](/img/structure/B495852.png)

